1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone
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Overview
Description
1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone is a synthetic organic compound that belongs to the class of naphthyl and piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyl Intermediate: Starting with a naphthalene derivative, various functional groups can be introduced through reactions such as Friedel-Crafts acylation or alkylation.
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized or obtained from commercial sources.
Coupling Reaction: The naphthyl and piperazine intermediates are coupled using reagents like alkyl halides or through reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential pharmacological properties, such as acting on neurotransmitter receptors.
Industry: Used in the synthesis of materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone would depend on its specific interactions with molecular targets. It might interact with receptors, enzymes, or other proteins, leading to a biological response. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-butanone
- 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-ethanone
Uniqueness
1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone may have unique properties due to the specific arrangement of its functional groups, which could influence its reactivity and interactions with biological targets.
Conclusion
This compound is a compound of interest in various scientific fields. While detailed information specific to this compound may require further research, the general principles outlined above provide a foundation for understanding its potential synthesis, reactions, applications, and mechanisms of action.
Properties
CAS No. |
160449-77-4 |
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Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-naphthalen-2-yl-3-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C23H24N2O/c26-23(21-11-10-19-6-4-5-7-20(19)18-21)12-13-24-14-16-25(17-15-24)22-8-2-1-3-9-22/h1-11,18H,12-17H2 |
InChI Key |
UTWZEAFHTFHBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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